tert-Butyl 3,5-dioxopiperidine-1-carboxylate

Medicinal Chemistry Organic Synthesis Building Block Purity

Procure tert-Butyl 3,5-dioxopiperidine-1-carboxylate (N-Boc-3,5-dioxopiperidine) as a privileged heterocyclic building block. The symmetrical 3,5-dioxo enolate system enables direct C-4 functionalization critical for tuning metabolic stability and receptor binding in CNS-active piperidines. Orthogonal Boc protection allows late-stage N-deprotection (TFA) without affecting C-4 appendages, a clear advantage over Cbz/Fmoc analogs. This intermediate is essential for PROTAC synthesis where impurity-driven off-target degradation is unacceptable; the 98% grade (where available) minimizes preparative HPLC burden. Industrial-scale API campaigns benefit from the documented 60.6% yield benchmark and the acid-labile Boc group that avoids costly hydrogenation equipment. Choose the correct 3,5-dioxo regioisomer to ensure pharmacophore alignment—2,4-dioxo isomers cannot substitute.

Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
CAS No. 396731-40-1
Cat. No. B153235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3,5-dioxopiperidine-1-carboxylate
CAS396731-40-1
Molecular FormulaC10H15NO4
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=O)CC(=O)C1
InChIInChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h4-6H2,1-3H3
InChIKeyKWNDKZADLGFSKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3,5-dioxopiperidine-1-carboxylate (CAS 396731-40-1): Baseline Identity and Procurement-Relevant Specifications


tert-Butyl 3,5-dioxopiperidine-1-carboxylate (N-Boc-3,5-dioxopiperidine) is a C10H15NO4 heterocyclic building block featuring a piperidine ring with two carbonyl groups at the 3- and 5-positions and an N-Boc protecting group [1]. This structural arrangement positions it as a versatile intermediate in medicinal chemistry and organic synthesis . Its procurement is primarily driven by its role as a protected dioxopiperidine scaffold, which enables downstream functionalization while maintaining stability under a range of reaction conditions.

tert-Butyl 3,5-dioxopiperidine-1-carboxylate (CAS 396731-40-1): Structural and Protecting-Group Determinants That Preclude Generic Substitution


The chemical space around N-protected dioxopiperidines is not interchangeable; the specific combination of a 3,5-dione arrangement and the Boc protecting group creates a unique reactivity profile that cannot be replicated by regioisomers (e.g., 2,4-dioxo) or by alternative N-protecting groups (e.g., Cbz or Fmoc) [1]. Furthermore, the commercial purity of this intermediate varies significantly between suppliers, directly impacting downstream yields and reproducibility in multi-step syntheses . The quantitative evidence that follows delineates these critical differentiators.

tert-Butyl 3,5-dioxopiperidine-1-carboxylate (CAS 396731-40-1): Quantitative Differentiation Versus Close Analogs and In-Class Candidates


Commercial Purity Benchmarking: 98% (AKSci) vs. 97% Standard (AChemBlock, Bidepharm) for tert-Butyl 3,5-dioxopiperidine-1-carboxylate

Among reputable commercial suppliers, AKSci offers tert-butyl 3,5-dioxopiperidine-1-carboxylate at a minimum purity specification of 98% , whereas AChemBlock and Bidepharm standardly supply the compound at 97% purity . This 1% absolute purity difference can translate to a significant reduction in non-volatile impurities (e.g., starting material residues, byproducts) that may interfere with sensitive catalytic cycles or coupling reactions.

Medicinal Chemistry Organic Synthesis Building Block Purity

N-Boc Protecting Group Stability and Cleavage Selectivity Compared to N-Cbz and N-Fmoc in Piperidine Systems

The tert-butyloxycarbonyl (Boc) group on tert-butyl 3,5-dioxopiperidine-1-carboxylate exhibits complete stability to nucleophiles, strong bases, and catalytic hydrogenation, but is rapidly cleaved by mild acids (e.g., 50% TFA in DCM, t1/2 < 30 min at 0°C) [1]. In contrast, the benzyloxycarbonyl (Cbz) group is stable to acids but is cleaved by hydrogenolysis (H2/Pd-C), while the fluorenylmethyloxycarbonyl (Fmoc) group requires basic conditions (e.g., 20% piperidine/DMF). This orthogonal lability profile enables the Boc group to be selectively removed in the presence of other sensitive functionalities, a key advantage in complex molecule synthesis.

Protecting Group Strategy Peptide Chemistry Orthogonal Deprotection

Regiochemical Differentiation: 3,5-Dioxopiperidine vs. 2,4-Dioxopiperidine in Enolate Alkylation Reactivity

The 3,5-dioxopiperidine scaffold presents a symmetric, cross-conjugated enolate system that differs fundamentally from the 2,4-dioxo regioisomer. For N-Boc-2,4-dioxopiperidine, regioselective γ-alkylation has been demonstrated with yields ranging from 62-89% depending on the electrophile [1]. In contrast, the 3,5-dioxo isomer's symmetrical 1,3-diketone moiety typically undergoes double deprotonation to generate a dianion that can be alkylated at C-4 with high selectivity, a reactivity profile that is distinct and often preferred for constructing C-4 substituted piperidines.

Synthetic Methodology Enolate Chemistry Regioselectivity

Reported Synthetic Yield: 60.6% via Potassium tert-Butoxide-Mediated Cyclization as per Open Reaction Database

A validated synthetic route to tert-butyl 3,5-dioxopiperidine-1-carboxylate, archived in the Open Reaction Database (ORD), achieves a 60.6% isolated yield using a potassium tert-butoxide-mediated cyclization of a linear diester precursor [1]. This benchmark yield serves as a reference point for evaluating alternative synthetic strategies (e.g., enzymatic resolution, alternative bases) when planning large-scale synthesis or sourcing the compound for manufacturing.

Process Chemistry Synthesis Optimization Intermediate Preparation

tert-Butyl 3,5-dioxopiperidine-1-carboxylate (CAS 396731-40-1): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Synthesis of C-4 Substituted Piperidines for Central Nervous System (CNS) Drug Discovery

The symmetrical 3,5-dioxo enolate system enables direct C-4 functionalization, a privileged site for modulating metabolic stability and receptor binding in CNS-active piperidine derivatives. The orthogonal Boc protection allows for late-stage N-deprotection without affecting C-4 appended functionality, as supported by the protecting group stability data [Section_3, Evidence_Item_2].

PROTAC Linker and E3 Ligase Ligand Construction Requiring High Purity Intermediates

In PROTAC synthesis, impurities from building blocks can lead to off-target degradation or reduced ternary complex formation. The 98% purity grade (AKSci) offers a tangible advantage over standard 97% grades [Section_3, Evidence_Item_1], reducing the burden of preparative HPLC purification after coupling steps and improving overall PROTAC yield and reproducibility.

Multi-Kilogram Process Development Where Protecting Group Orthogonality is Critical

For industrial-scale synthesis of APIs containing a piperidine core, the acid-labile Boc group allows for simple, cost-effective N-deprotection using TFA, whereas Cbz would require expensive, high-pressure hydrogenation equipment. The documented 60.6% yield benchmark [Section_3, Evidence_Item_4] provides a starting point for process intensification and cost modeling, making the Boc-protected intermediate the pragmatic choice for large-scale campaigns.

Regioselective Scaffold Functionalization for SAR Studies

Medicinal chemists targeting specific substitution patterns on the piperidine ring must select the correct regioisomer at the outset. The 3,5-dioxo scaffold provides access to C-4 modifications, which is distinct from the C-5 access provided by 2,4-dioxo systems [Section_3, Evidence_Item_3]. This ensures that the final compound series matches the desired pharmacophore hypothesis without costly late-stage route re-design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3,5-dioxopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.